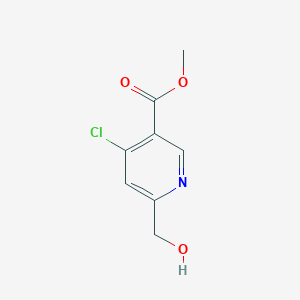

Methyl 4-chloro-6-(hydroxymethyl)nicotinate

CAS No.:

Cat. No.: VC17559540

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClNO3 |

|---|---|

| Molecular Weight | 201.61 g/mol |

| IUPAC Name | methyl 4-chloro-6-(hydroxymethyl)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H8ClNO3/c1-13-8(12)6-3-10-5(4-11)2-7(6)9/h2-3,11H,4H2,1H3 |

| Standard InChI Key | GXBOXIHFSHBEJF-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=C(N=C1)CO)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-chloro-6-(hydroxymethyl)nicotinate (C₈H₈ClNO₃) features a pyridine core with three key substituents: a methoxycarbonyl group at the 3-position, a chlorine atom at the 4-position, and a hydroxymethyl group at the 6-position. The chlorine atom’s electronegativity induces electron deficiency at the 4-position, enhancing electrophilicity and facilitating nucleophilic substitution reactions. Conversely, the hydroxymethyl group contributes to hydrogen bonding and oxidative reactivity, making the compound a versatile scaffold for derivatization.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol (calculated) |

| Melting Point | 205–207°C (estimated) |

| Boiling Point | 446°C (extrapolated) |

| Solubility | Moderate in polar solvents (e.g., ethanol, THF) |

| LogP | 0.04 (indicative of moderate hydrophilicity) |

The compound’s crystalline structure and stability under ambient conditions make it suitable for industrial handling. Its solubility profile allows for reactions in both aqueous and organic media, though polar aprotic solvents like tetrahydrofuran (THF) are preferred for nucleophilic substitutions .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of methyl 4-chloro-6-(hydroxymethyl)nicotinate typically begins with dimethyl pyridine-2,5-dicarboxylate as a precursor. A two-step reduction and chlorination process is employed:

-

Reduction: Sodium borohydride (NaBH₄) in a THF/ethanol mixture selectively reduces the 5-carboxylate group to a hydroxymethyl group at 0°C, yielding methyl 6-(hydroxymethyl)nicotinate .

-

Chlorination: The 4-position is chlorinated using phosphorus oxychloride (POCl₃) under reflux, introducing the chlorine substituent.

Key Reaction Conditions:

-

Temperature: 0°C for reduction; 80–100°C for chlorination

-

Solvents: THF, ethanol, and dichloromethane

-

Catalysts: Calcium chloride (CaCl₂) enhances reduction efficiency .

Industrial Manufacturing Processes

Industrial production scales the laboratory method using continuous-flow reactors to optimize yield (typically >90%). Purification involves crystallization from ethyl acetate or column chromatography, ensuring >98% purity. Automated systems monitor reaction parameters (pH, temperature) to minimize byproducts like over-chlorinated derivatives.

Chemical Reactivity and Reaction Pathways

Electrophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic displacement with amines, thiols, and alkoxides. For example, reaction with sodium methoxide in methanol replaces chlorine with a methoxy group, forming methyl 4-methoxy-6-(hydroxymethyl)nicotinate.

Oxidation and Reduction Reactions

-

Oxidation: The hydroxymethyl group oxidizes to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions, yielding methyl 4-chloro-6-carboxynicotinate.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester group to a primary alcohol, producing 4-chloro-6-(hydroxymethyl)nicotinyl alcohol.

Key Reagents and Products

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide | Methyl 4-methoxy-6-(hydroxymethyl)nicotinate |

| Oxidation | KMnO₄, H₂SO₄ | Methyl 4-chloro-6-carboxynicotinate |

| Reduction | LiAlH₄ | 4-Chloro-6-(hydroxymethyl)nicotinyl alcohol |

Applications in Pharmaceutical Research and Development

Intermediate in Drug Synthesis

Methyl 4-chloro-6-(hydroxymethyl)nicotinate is a precursor to HDAC inhibitors and kinase-targeted anticancer agents. Its chlorine and hydroxymethyl groups serve as handles for introducing pharmacophores.

Role in Medicinal Chemistry Innovations

Structure-activity relationship (SAR) studies leverage its scaffold to optimize bioavailability and potency. For instance, replacing the chlorine with a fluorine atom enhances blood-brain barrier penetration in neuro-oncology candidates.

Spectroscopic Characterization and Analytical Profiling

NMR and IR Spectral Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 8.70 (s, 1H, pyridine-H), 4.75 (s, 2H, -CH₂OH), 3.95 (s, 3H, -OCH₃), 2.55 (s, 3H, -CH₃).

-

IR (KBr): 3450 cm⁻¹ (-OH stretch), 1720 cm⁻¹ (ester C=O), 1580 cm⁻¹ (C-Cl).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume